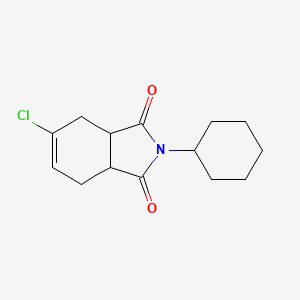![molecular formula C20H33NO B5033961 1-[5-(2-tert-butylphenoxy)pentyl]piperidine](/img/structure/B5033961.png)
1-[5-(2-tert-butylphenoxy)pentyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(2-tert-butylphenoxy)pentyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research as a tool compound to study the physiological and biochemical effects of various drugs on the body.
Mécanisme D'action
The mechanism of action of 1-[5-(2-tert-butylphenoxy)pentyl]piperidine is not fully understood. It is believed to act as a modulator of various neurotransmitter systems in the brain, including the dopamine, serotonin, and norepinephrine systems. It has been shown to increase the release of dopamine and serotonin in the brain, leading to increased activity in these systems.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase locomotor activity and stimulate the reward centers of the brain. It has also been shown to have analgesic effects and to reduce anxiety and depression in animal models. Additionally, it has been shown to have anti-inflammatory effects and to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[5-(2-tert-butylphenoxy)pentyl]piperidine in lab experiments include its well-characterized pharmacological profile, its ability to modulate multiple neurotransmitter systems, and its ability to induce a variety of physiological and behavioral effects. However, its limitations include its relatively low potency and efficacy compared to other drugs in the same class, as well as its potential for off-target effects.
Orientations Futures
For research on 1-[5-(2-tert-butylphenoxy)pentyl]piperidine include further investigation of its mechanism of action and its effects on different physiological systems. Additionally, research could focus on developing more potent and selective compounds in the same class, as well as investigating the potential therapeutic applications of these compounds in various disease states. Finally, research could also focus on developing new methods for synthesizing these compounds, as well as improving their pharmacokinetic and pharmacodynamic properties.
Méthodes De Synthèse
The synthesis of 1-[5-(2-tert-butylphenoxy)pentyl]piperidine involves the reaction of 2-tert-butylphenol with 1-bromo-5-chloropentane in the presence of potassium carbonate to form this compound. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
1-[5-(2-tert-butylphenoxy)pentyl]piperidine is commonly used in scientific research as a tool compound to study the physiological and biochemical effects of various drugs on the body. It is used as a reference compound to compare the efficacy and potency of other drugs in the same class. It is also used to study the mechanism of action of various drugs and their effects on different physiological systems.
Propriétés
IUPAC Name |
1-[5-(2-tert-butylphenoxy)pentyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-20(2,3)18-12-6-7-13-19(18)22-17-11-5-10-16-21-14-8-4-9-15-21/h6-7,12-13H,4-5,8-11,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBKLIWTQJUIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)
![({2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5033888.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)
![1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)
![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)
![1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5033941.png)

![ethyl 4-(1-ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5033948.png)
![8-(mesitylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5033955.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5033978.png)
